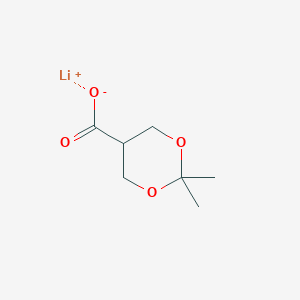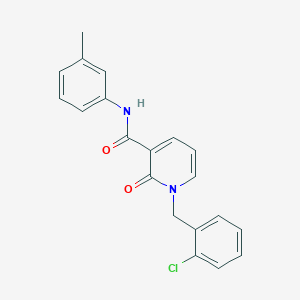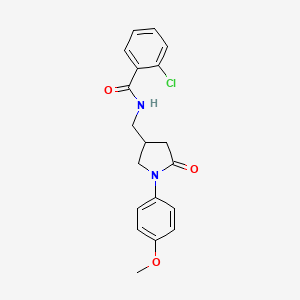
Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the CAS Number: 1909305-16-3 . It has a molecular weight of 291.99 . The IUPAC name for this compound is sodium 6-bromo-4-(trifluoromethyl)picolinate . It is typically stored at room temperature .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives, including Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate, have been widely studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate is 1S/C7H3BrF3NO2.Na/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14;/h1-2H,(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 291.99 .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Metal-Organic Frameworks (MOFs)
Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Preparation of (trifluoromethyl)pyridyllithiums
This compound can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These are useful intermediates in organic synthesis.
Synthesis of Methiodide Salts
Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate can be used in the synthesis of methiodide salts . These salts are often used in medicinal chemistry due to their high solubility in water.
Synthesis of Pyrazolopyridines
2-Bromo-4-(trifluoromethyl)pyridine, a derivative of Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate, is used in the preparation of pyrazolopyridines . These compounds are used as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis of Divarasib (GDC-6036)
The densely functionalized heterocycle 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a derivative of Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate, represents a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs, which include Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate, have been approved by the FDA . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Safety and Hazards
Future Directions
The future directions for Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate and other TFMP derivatives are promising. They are expected to find many novel applications due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
sodium;6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2.Na/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14;/h1-2H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSERGHMMDYKJKI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)[O-])Br)C(F)(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate | |
CAS RN |
1909305-16-3 |
Source


|
| Record name | sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)
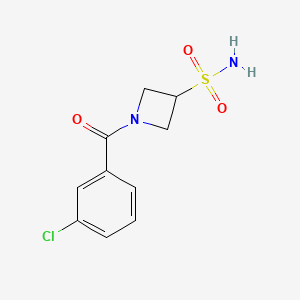
![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)
![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)
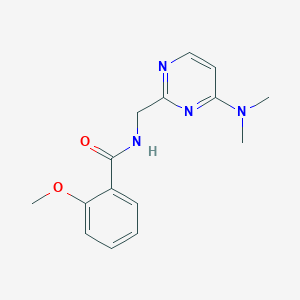
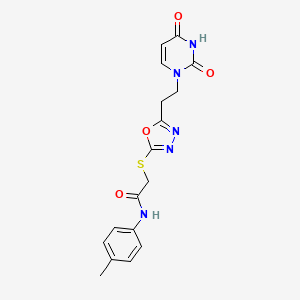
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)
